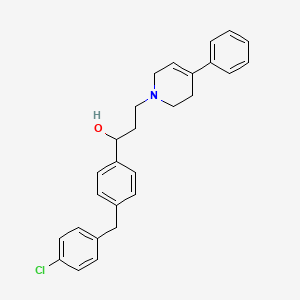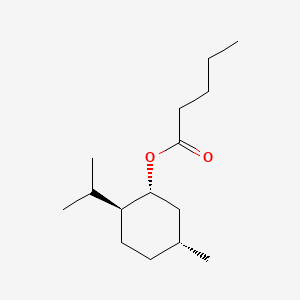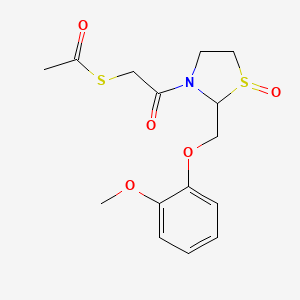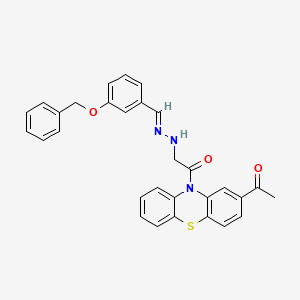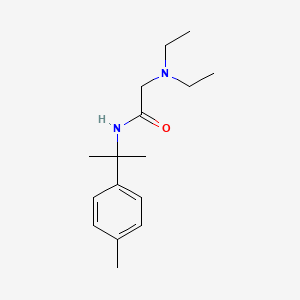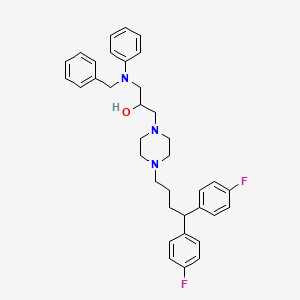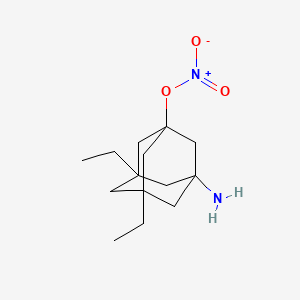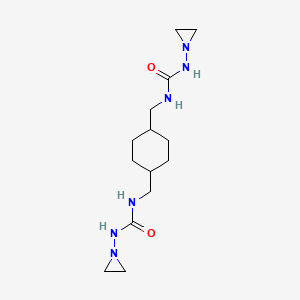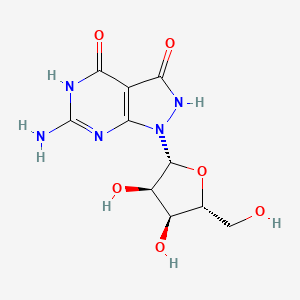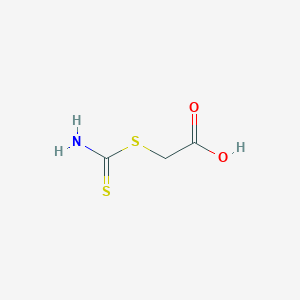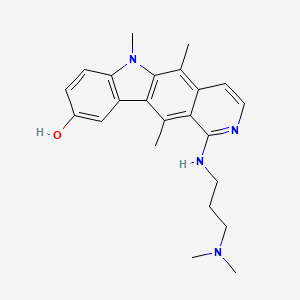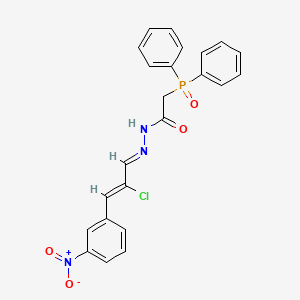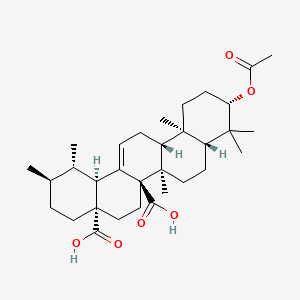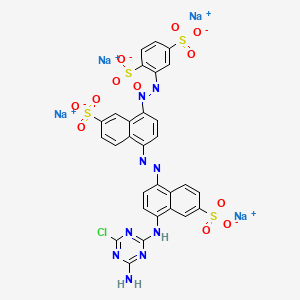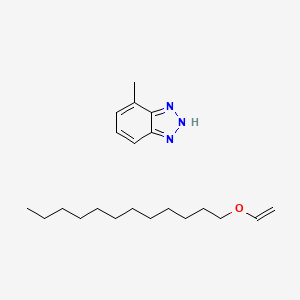
1-ethenoxydodecane;4-methyl-2H-benzotriazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-ethenoxydodecane;4-methyl-2H-benzotriazole is a compound that combines the properties of two distinct chemical groups: the long-chain ether (1-ethenoxydodecane) and the heterocyclic benzotriazole (4-methyl-2H-benzotriazole). Benzotriazoles are known for their stability and versatility, often used in various industrial applications, including corrosion inhibitors and UV stabilizers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethenoxydodecane;4-methyl-2H-benzotriazole typically involves the reaction of 1-ethenoxydodecane with 4-methyl-2H-benzotriazole under controlled conditions. The benzotriazole fragment is known for its excellent leaving group ability, electron-donating or electron-withdrawing character, and stabilization of radicals . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch reactors. The process ensures high purity and yield by optimizing reaction conditions such as temperature, pressure, and reaction time. The use of advanced purification techniques like chromatography ensures the separation of isomers and impurities .
Analyse Des Réactions Chimiques
Types of Reactions
1-ethenoxydodecane;4-methyl-2H-benzotriazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the benzotriazole moiety acts as a leaving group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzotriazole derivatives .
Applications De Recherche Scientifique
1-ethenoxydodecane;4-methyl-2H-benzotriazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Industry: Utilized as a corrosion inhibitor and UV stabilizer in various industrial products.
Mécanisme D'action
The mechanism of action of 1-ethenoxydodecane;4-methyl-2H-benzotriazole involves its interaction with molecular targets through its benzotriazole moiety. The compound can form stable coordination complexes with metal ions, which is crucial for its role as a corrosion inhibitor . Additionally, its ability to stabilize radicals and act as an electron donor or acceptor contributes to its diverse chemical reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-benzotriazole: A simpler benzotriazole derivative with similar corrosion-inhibiting properties.
4-methyl-1H-benzotriazole: Similar to 1-ethenoxydodecane;4-methyl-2H-benzotriazole but lacks the long-chain ether group.
Uniqueness
This compound is unique due to its combination of a long-chain ether and a benzotriazole moiety. This dual functionality enhances its versatility and effectiveness in various applications, particularly in industrial settings where both corrosion inhibition and stability are required .
Propriétés
Formule moléculaire |
C21H35N3O |
|---|---|
Poids moléculaire |
345.5 g/mol |
Nom IUPAC |
1-ethenoxydodecane;4-methyl-2H-benzotriazole |
InChI |
InChI=1S/C14H28O.C7H7N3/c1-3-5-6-7-8-9-10-11-12-13-14-15-4-2;1-5-3-2-4-6-7(5)9-10-8-6/h4H,2-3,5-14H2,1H3;2-4H,1H3,(H,8,9,10) |
Clé InChI |
BOIHWPREPJXNBJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC=C.CC1=CC=CC2=NNN=C12 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


